3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-8-7-9(2)15-13(16)12(8)19(17,18)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACYDQDBSOLPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332244 | |
| Record name | 3-(4-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666305 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321431-06-5 | |
| Record name | 3-(4-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonyl chloride, 4,6-dimethyl-2-pyridone, and suitable bases.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The base, such as triethylamine or pyridine, is added to facilitate the reaction.
Reaction Mechanism: The sulfonyl chloride reacts with the pyridone in the presence of the base to form the desired sulfonyl pyridinone product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted pyridinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Potential
The compound has been studied for its potential as a pharmacophore in drug development. Its structure allows for interactions with biological targets that may lead to:
- Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for further exploration in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that 3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone may possess antimicrobial properties, potentially useful in combating bacterial infections.
Synthesis of Advanced Materials
This compound is being explored in materials science for:
- Polymer Development : Its unique chemical structure can be utilized in synthesizing novel polymers with enhanced properties.
- Coating Technologies : The compound's stability and reactivity make it a suitable candidate for developing specialized coatings that require specific chemical interactions.
The biological activities of this compound have been investigated across various studies:
| Study Focus | Findings |
|---|---|
| Antibacterial Activity | Exhibits potential against Gram-positive bacteria |
| Anticancer Properties | Shows promise in inhibiting cancer cell proliferation |
| Enzyme Interaction | Demonstrates inhibition of specific enzymes involved in metabolic pathways |
Case Studies and Research Insights
- Synthesis and Characterization :
-
Biological Evaluation :
- Another research article focused on evaluating the antibacterial and anticancer properties of related pyridinone compounds, providing insights into their mechanisms and potential therapeutic uses .
- Material Applications :
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone and its analogs:
Note: Molecular weights estimated based on structural formulas where explicit data are unavailable.
Key Observations:
- Chlorine’s electronegativity may influence binding affinity in biological systems .
- Steric Factors : Compounds with ortho-substituents (e.g., 2-methylphenyl in ) exhibit increased steric hindrance, which could reduce interaction with flat binding pockets compared to the target compound’s para-substituted sulfonyl group .
Commercial and Research Availability
- Discontinued Analogs : –5 and 7 highlight discontinuation of several analogs, possibly due to niche research applications or synthesis difficulties. The target compound’s commercial status remains unclear but may face similar challenges .
- Supplier Diversity: Biosynth and ChemBK are noted suppliers for analogs (), suggesting specialized chemical vendors as primary sources for such compounds .
Biological Activity
3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article reviews its synthesis, biological effects, and potential therapeutic applications based on various research findings.
Synthesis and Characterization
The compound can be synthesized through various chemical reactions involving the sulfonylation of pyridinone derivatives. The synthesis typically involves the reaction of 4-chlorophenylsulfonyl chloride with appropriate pyridinone precursors under controlled conditions. Characterization of the compound is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.
Biological Activities
The biological activities of this compound have been investigated in several studies, highlighting its potential as an antibacterial, anticancer, and enzyme-inhibiting agent.
Antibacterial Activity
Research has shown that derivatives of this compound exhibit significant antibacterial properties. For instance, a study noted moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus . The mechanism behind this activity may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and oxidative stress induction. The presence of the chlorophenyl sulfonyl group is believed to enhance its interaction with cellular targets involved in cancer progression .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several enzymes. Notably, it exhibits strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. The IC50 values for these activities suggest that the compound could be developed as a therapeutic agent for conditions like Alzheimer's disease and urease-related disorders .
Case Studies
Several case studies have documented the effects of this compound on specific biological systems:
- Antibacterial Efficacy : A study conducted on various bacterial strains revealed that compounds derived from this compound demonstrated IC50 values ranging from 0.63 to 2.14 µM against AChE, indicating substantial enzyme inhibition potential .
- Cancer Cell Lines : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic: What established synthetic routes are available for 3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone, and what experimental conditions are critical for success?
Methodological Answer:
The synthesis of pyridinone derivatives typically involves cyclization or substitution reactions. For example, 4,6-dimethyl-2(1H)-pyridinone scaffolds can be synthesized by heating 2-(RCO)-1-methyl-ethenamine with alkyl propynoates at 100–150°C under solvent-free conditions or in polar aprotic solvents like THF . To introduce the (4-chlorophenyl)sulfonyl group, a post-synthetic sulfonylation step using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) is recommended. Key considerations include:
- Temperature control : Avoid exceeding 150°C to prevent decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural confirmation:
- ¹H/¹³C NMR : Assign protons and carbons using deuterated DMSO or CDCl₃. For example, methyl groups (δ ~2.3 ppm) and aromatic protons (δ ~7.3 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with DART or ESI sources. Discrepancies >3 ppm require reanalysis .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (tolerance ±0.4%) .
Advanced: How can researchers design experiments to investigate the biological activity of this compound, given its structural features?
Methodological Answer:
The sulfonyl group and pyridinone core suggest potential enzyme inhibition or receptor modulation. Experimental designs may include:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or PPARγ, based on structural analogs (e.g., PT26 in adipocyte differentiation studies) .
- In Vitro Assays : Test cytotoxicity (MTT assay) and dose-dependent activity in cell lines (e.g., 3T3-L1 for metabolic pathways) .
- Mechanistic Studies : Employ Western blotting or qPCR to assess downstream signaling (e.g., phosphorylation or gene expression changes) .
Advanced: How should researchers address contradictions in reported synthetic yields or by-product formation?
Methodological Answer:
Data discrepancies often arise from reaction conditions or purification methods. To resolve these:
- Parameter Optimization : Compare yields under varying temperatures, solvents, and catalyst loads (e.g., LDA vs. n-BuLi in THF for regioselectivity) .
- By-Product Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to identify impurities. For example, residual sulfonylation reagents may require quenching with aqueous NaHCO₃ .
- Reproducibility : Document exact stoichiometry and reaction times (e.g., 5-hour vs. overnight stirring impacts cyclization efficiency) .
Advanced: What strategies enable regioselective functionalization of the pyridinone core for structure-activity relationship (SAR) studies?
Methodological Answer:
Regioselectivity is achievable via:
- Directing Groups : Use methyl substituents at C4/C6 to guide sulfonylation to C3, as steric hindrance limits alternative sites .
- Metal-Mediated Coupling : Suzuki-Miyaura reactions with Pd catalysts can introduce aryl groups at C5, though competing sulfonyl reactivity requires protecting groups .
- Base Selection : Strong bases like LDA at low temperatures (–78°C) favor deprotonation at specific positions, enabling selective alkylation .
Advanced: How can researchers validate the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- pH Stability Testing : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Analyze degradation via LC-MS .
- Plasma Stability : Expose to human or rodent plasma (1–4 hours), then quantify remaining compound using a calibration curve .
- Metabolite Screening : Use liver microsomes (e.g., rat S9 fraction) to identify phase I/II metabolites via tandem mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
